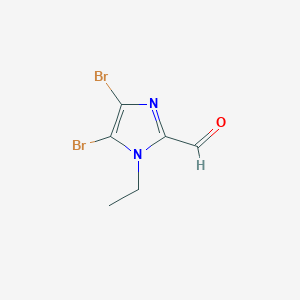

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde

CAS No.: 2060035-12-1

Cat. No.: VC2896227

Molecular Formula: C6H6Br2N2O

Molecular Weight: 281.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060035-12-1 |

|---|---|

| Molecular Formula | C6H6Br2N2O |

| Molecular Weight | 281.93 g/mol |

| IUPAC Name | 4,5-dibromo-1-ethylimidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H6Br2N2O/c1-2-10-4(3-11)9-5(7)6(10)8/h3H,2H2,1H3 |

| Standard InChI Key | JUZMDIWVKURVFF-UHFFFAOYSA-N |

| SMILES | CCN1C(=NC(=C1Br)Br)C=O |

| Canonical SMILES | CCN1C(=NC(=C1Br)Br)C=O |

Introduction

Chemical Identity and Structure

Basic Information

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound belonging to the imidazole family. The compound is identified by its unique registry number and chemical identifiers, which provide standardized methods for its recognition in chemical databases and literature. The basic identification parameters of this compound are summarized in the table below.

| Parameter | Information |

|---|---|

| IUPAC Name | 4,5-dibromo-1-ethylimidazole-2-carbaldehyde |

| CAS Number | 2060035-12-1 |

| Molecular Formula | C6H6Br2N2O |

| Molecular Weight | 281.93 g/mol |

| Standard InChI | InChI=1S/C6H6Br2N2O/c1-2-10-4(3-11)9-5(7)6(10)8/h3H,2H2,1H3 |

| Standard InChIKey | JUZMDIWVKURVFF-UHFFFAOYSA-N |

| SMILES | CCN1C(=NC(=C1Br)Br)C=O |

The compound features a planar imidazole ring with two bromine substituents at positions 4 and 5, an ethyl group at position 1 (the nitrogen), and a carbaldehyde group (CHO) at position 2 .

Structural Characteristics

The structure of 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is defined by its imidazole core, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The positioning of functional groups around this core significantly influences the compound's chemical behavior and reactivity. The imidazole ring's aromaticity contributes to its stability, while the bromine substituents and carbaldehyde group introduce specific reactivity patterns.

The presence of two bromine atoms at adjacent positions (4 and 5) creates a distinctive electronic environment and significantly affects the compound's polarity and potential for halogen bonding interactions. The ethyl group at the nitrogen position (N1) influences the compound's lipophilicity and steric profile, while the carbaldehyde group at position 2 provides a reactive site for nucleophilic addition reactions and further derivatization.

Physico-chemical Properties

Understanding the physical and chemical properties of 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is essential for predicting its behavior in various environments and applications. The available data on its physico-chemical properties are compiled in the following table.

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Flash Point | 183.8±28.7 °C |

| Boiling Point | 380.3±45.0 °C at 760 mmHg |

| Melting Point | Not available in search results |

| Density | 2.0±0.1 g/cm³ |

| Polarizability | 20.0±0.5 10⁻²⁴cm³ |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Solubility | Not specified in available data |

The compound exhibits a relatively high boiling point, which is characteristic of compounds with significant molecular weight and potential for intermolecular interactions. The low vapor pressure suggests limited volatility at room temperature, which has implications for its handling and storage .

Comparative Analysis

Relationship to Similar Imidazole Derivatives

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde bears structural similarities to other substituted imidazoles, particularly its methyl analog, 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS: 79326-92-4). Comparing these related compounds provides insights into how subtle structural modifications affect physicochemical properties and potential applications.

| Property | 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde | 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |

|---|---|---|

| CAS Number | 2060035-12-1 | 79326-92-4 |

| Molecular Formula | C6H6Br2N2O | C5H4Br2N2O |

| Molecular Weight | 281.93 g/mol | 267.91 g/mol |

| N-substituent | Ethyl | Methyl |

The primary difference between these compounds is the alkyl group attached to the nitrogen at position 1: an ethyl group in our target compound versus a methyl group in the analog. This difference, though seemingly minor, can significantly impact properties such as lipophilicity, membrane permeability, and metabolic stability—all critical factors in pharmaceutical applications .

Structure-Activity Considerations

The structural features of 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde contribute to its chemical reactivity and potential biological activity. Each functional group plays a specific role:

-

Imidazole Core: Provides a basic nitrogen that can participate in hydrogen bonding and metal coordination, important for potential biological interactions.

-

Bromine Substituents: Serve as leaving groups for cross-coupling reactions and increase the compound's lipophilicity. They also introduce potential for halogen bonding interactions, which can be relevant in protein-ligand interactions.

-

Ethyl Group: Modulates the electronic properties of the imidazole ring and contributes to the compound's lipophilicity. The ethyl group, being larger than a methyl group, may influence the compound's fit within biological binding sites.

-

Carbaldehyde Group: Introduces a hydrogen bond acceptor and provides a reactive site for nucleophilic addition reactions, allowing for further structural diversification .

Understanding these structure-activity relationships is crucial for predicting how modifications to the compound might affect its properties and performance in various applications, particularly in medicinal chemistry and materials science contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume